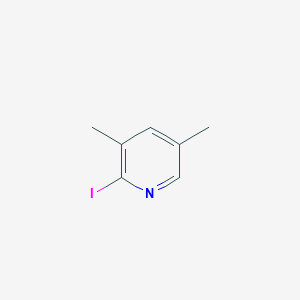

2-Iodo-3,5-dimethylpyridine

Descripción general

Descripción

2-Iodo-3,5-dimethylpyridine is an organic compound with the molecular formula C7H8IN . It is commonly used as a building block in chemical synthesis.

Synthesis Analysis

The synthesis of this compound has been explored using a two-step process via the synthesis of alkoxy-3,4-dihydro-2H-pyran as a precursor . This synthesis starts from methacrolein, propenyl ether, and 15N-labelled NH4Cl as a nitrogen source .Molecular Structure Analysis

The molecular weight of this compound is 233.05 g/mol . The InChI code isInChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 . The compound has a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine . Physical and Chemical Properties Analysis

The exact mass of this compound is 232.97015 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 94.9 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Preparation and X-ray Structure Analysis : 2-Iodylpyridine and its derivatives, obtained through oxidation of 2-iodopyridines, were examined for their structures via X-ray diffraction analysis. One derivative, 2-iodyl-3-propoxypyridine, demonstrated usefulness as a recyclable reagent in the oxidation of sulfides and alcohols. The reduced form of this reagent, 2-iodo-3-propoxypyridine, can be separated and recovered from reaction mixtures for reuse (Yoshimura et al., 2011).

Chemical Reactions and Interactions

- Iodine Interaction with Pyridine Derivatives : The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine was studied, leading to the formation of a complex with molecular iodine. This study provided insights into the structural and spectroscopic characteristics of such interactions (Chernov'yants et al., 2011).

Advanced Material Synthesis

- Dimethylpyridine Halogenation : Research on 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine provided the first structural characterization of 2,6-dihalo-3,5-dimethylpyridines. The study highlighted their unique molecular arrangements and interactions in the solid state (Pugh, 2006).

Analytical Chemistry Applications

- Trace Level Determination in Solutions : A method for determining iodine, iodide, and iodate in aqueous solutions was developed, involving the derivatization of iodine in the presence of 2,6-dimethylphenol. This procedure is significant for its applicability in the quantification of these compounds in various solutions, including drinking water (Shin et al., 1996).

Molecular Complex Formation

- Complexes with Lanthanide Iodides : The formation of complexes of 2,6-dimethylpyridine 1-oxide with lanthanide iodides was studied, demonstrating the formation of dimeric or polymeric structures involving bridging amine oxide groups (Ramakrishnan & Soundararajan, 1977).

Catalytic Applications

- Catalytic Activity in Palladium Complexes : The synthesis of various 4-iodopyrazolium salts and their interaction with palladium highlighted significant substituent effects on the formation of pyrazolin-4-ylidene complexes. This study is critical for understanding the catalytic activities in Suzuki−Miyaura and Mizoroki−Heck cross-coupling reactions (Han et al., 2009).

Propiedades

IUPAC Name |

2-iodo-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXJYWLFQZDFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698557 | |

| Record name | 2-Iodo-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445373-09-1 | |

| Record name | 2-Iodo-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.